1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one (molecular formula: C₁₁H₁₁ClF₂O₂S; molecular weight: 280.72 g/mol) is a halogenated propan-2-one derivative featuring a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the 4-position and a methylthio (-SCH₃) group at the 2-position.
Properties
Molecular Formula |
C11H11ClF2O2S |
|---|---|
Molecular Weight |
280.72 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2S/c1-6(15)10(12)8-4-3-7(16-11(13)14)5-9(8)17-2/h3-5,10-11H,1-2H3 |
InChI Key |
CPQDEJSNLHSTND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC(F)F)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Overview
- IUPAC Name: 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
- Molecular Formula: C11H11ClF2OS
- Molecular Weight: Approximately 264.72 g/mol
- Structural Features:
- A propan-2-one backbone with a chloro substituent at the 1-position
- A phenyl ring substituted at the 4-position with a difluoromethoxy group (-OCF2H)
- A methylthio group (-SCH3) at the 2-position on the phenyl ring
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one typically involves multi-step organic transformations focusing on:
- Functionalization of the aromatic ring to introduce difluoromethoxy and methylthio groups at precise positions.
- Attachment of the propan-2-one moiety bearing the chloro substituent via nucleophilic substitution or acylation reactions.
Starting Materials
- Aromatic Precursors: Substituted phenols or anisoles with methylthio and hydroxy groups at positions corresponding to the final substitution pattern.
- Difluoromethylation Agents: Bench-stable reagents such as sodium 2-chloro-2,2-difluoroacetate or related fluorinated reagents for introducing the difluoromethoxy group.
- Propan-2-one Derivatives: 1-Chloropropan-2-one or analogous α-chloroketones serve as electrophilic partners for coupling.
Stepwise Preparation Method
Step 1: Introduction of the Difluoromethoxy Group
- Method: Difluoromethylation of phenolic hydroxyl groups using sodium 2-chloro-2,2-difluoroacetate in the presence of bases such as cesium carbonate or sodium hydroxide.
- Conditions: Organic solvents like acetonitrile or dichloromethane at controlled temperatures (room temperature to moderate heating).
- Outcome: Formation of aryl difluoromethyl ethers with high regioselectivity.
- Reference: Organic Syntheses procedure for difluoromethylation of phenols.
Step 2: Introduction of the Methylthio Group
- Method: Nucleophilic substitution on halogenated aromatic intermediates or direct thiolation using methylthiol reagents under basic conditions.
- Conditions: Mild bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) at 50–80 °C.
- Outcome: Selective substitution at the ortho position relative to the difluoromethoxy group.
Step 3: Coupling with 1-Chloropropan-2-one
- Method: Nucleophilic addition or substitution reaction of the functionalized aromatic compound with 1-chloropropan-2-one.
- Conditions: Use of bases such as sodium hydroxide or potassium tert-butoxide in dichloromethane or other organic solvents, temperature controlled between 0–40 °C to prevent side reactions.
- Purification: Column chromatography or recrystallization to isolate the target compound in high purity.
- Notes: The chloro substituent on the propan-2-one is introduced during this step, critical for the compound's biological activity.
Industrial Scale Considerations
- Continuous Flow Synthesis: To enhance yield and reproducibility, continuous flow reactors are employed, allowing precise control of reaction times and temperatures.
- Automated Purification: High-performance liquid chromatography (HPLC) and crystallization techniques are optimized for large-scale purification.
- Safety and Environmental Controls: Use of less hazardous solvents and reagents, with waste treatment protocols for fluorinated and chlorinated byproducts.
Data Table: Summary of Preparation Steps and Conditions
Research Findings and Mechanistic Insights
- Mechanism of Difluoromethylation: The phenolic oxygen acts as a nucleophile attacking the electrophilic difluoromethylating agent, displacing chloride and forming the difluoromethoxy ether.
- Methylthiolation Mechanism: Nucleophilic aromatic substitution facilitated by the electron-withdrawing difluoromethoxy group activates the ring for substitution by methylthiolate anion.
- Coupling Reaction: The aromatic compound’s nucleophilic site attacks the electrophilic carbonyl carbon of 1-chloropropan-2-one, forming the propan-2-one linkage with chloro substitution at the α-position.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The compound’s structural analogs differ primarily in substituent groups, their positions on the phenyl ring, and halogenation patterns. Key comparisons include:
Table 1: Substituent and Molecular Data
Key Observations:
Substituent Position Effects: The target compound’s substituents at positions 2 and 4 create distinct steric and electronic environments compared to analogs like (positions 3 and 4). For example, the para-positioned difluoromethoxy group in the target compound may enhance resonance stabilization compared to meta-substituted analogs.
Halogenation Impact :
Structural and Crystallographic Insights
- Crystal Packing : The target compound’s analogs (e.g., ) exhibit planar hydrazinylidene moieties and intramolecular hydrogen bonding, which stabilize their crystal structures. The difluoromethoxy group’s steric bulk may disrupt such interactions, altering packing efficiency.
- Bond Lengths : In , the C-Cl bond length is 1.746 Å, while C=O bonds average 1.215 Å. Substituents like -OCF₂H may elongate these bonds due to electron-withdrawing effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-1-(4-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Functionalize the phenyl ring via nucleophilic substitution to introduce difluoromethoxy and methylthio groups. Use anhydrous solvents (e.g., chloroform) and controlled temperatures to minimize side reactions .
- Step 2 : Introduce the chloropropanone moiety via Friedel-Crafts acylation or halogenation. Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to chlorinating agent) to enhance yield .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from acetone/ethanol mixtures to achieve ≥98% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substitution patterns. For example, the methylthio group (-SMe) appears as a singlet at ~2.5 ppm in H NMR, while difluoromethoxy (-OCFH) shows a triplet in F NMR .
- IR : Identify carbonyl (C=O) stretches at ~1700 cm and C-F vibrations at 1100–1200 cm .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] expected at m/z 308.03) and detect isotopic patterns for chlorine .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
- Methodological Answer :
- DFT Calibration : Optimize computational parameters (e.g., B3LYP/6-311++G(d,p) basis set) to match experimental bond lengths and angles from X-ray data . Adjust solvent models (PCM for acetone) to align calculated vs. observed NMR shifts .
- Error Analysis : Cross-validate vibrational frequencies by comparing DFT-predicted IR bands with experimental data. Discrepancies >5% may indicate conformational flexibility or crystal-packing effects .
Q. What strategies are effective in optimizing crystal growth for X-ray diffraction studies, particularly when dealing with twinning or low-resolution data?
- Methodological Answer :
- Crystallization : Use slow evaporation from a 1:1 acetone/hexane mixture at 4°C to grow single crystals. Add a seed crystal to mitigate twinning .
- Data Collection : For twinned crystals, collect high-resolution data (≤0.8 Å) and use SHELXL’s TWIN/BASF commands for refinement. For low-resolution data, apply restraints to bond lengths and anisotropic displacement parameters .
Q. What pharmacological mechanisms could explain this compound’s bioactivity, and how should in vitro assays be designed to validate them?
- Methodological Answer :
- Target Hypotheses : The difluoromethoxy and methylthio groups suggest potential sodium channel modulation (similar to patented analogs ).
- Assay Design :
- Antimicrobial Testing : Follow CLSI guidelines using MIC assays against S. aureus and E. coli, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Screen against acetylcholinesterase via Ellman’s method, using donepezil as a reference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
